Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate
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Overview
Description
Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate is an organic compound that features a tert-butyl ester group, a fluorophenyl group, and a sulfonyl hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Products include sulfonic acids or sulfonates.
Reduction: Products include primary or secondary amines.
Substitution: Products include halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for certain targets, while the tert-butyl ester group can improve its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-[(4-bromophenyl)sulfonyl]hydrazinecarboxylate
- Tert-butyl 2-[(4-chlorophenyl)sulfonyl]hydrazinecarboxylate
- Tert-butyl 2-[(4-methylphenyl)sulfonyl]hydrazinecarboxylate
Uniqueness
Tert-butyl 2-[(4-fluorophenyl)sulfonyl]hydrazinecarboxylate is unique due to the presence of the fluorine atom on the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the molecule, enhancing its reactivity and binding affinity. This makes the compound particularly valuable in medicinal chemistry for the design of drugs with improved efficacy and selectivity.
Properties
Molecular Formula |
C11H15FN2O4S |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
tert-butyl N-[(4-fluorophenyl)sulfonylamino]carbamate |
InChI |
InChI=1S/C11H15FN2O4S/c1-11(2,3)18-10(15)13-14-19(16,17)9-6-4-8(12)5-7-9/h4-7,14H,1-3H3,(H,13,15) |
InChI Key |
HCTSFJVURHKRCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNS(=O)(=O)C1=CC=C(C=C1)F |
Origin of Product |
United States |
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